[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-ethyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-indole-3-thiol: A precursor in the synthesis of 2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile.
Indole-3-acetonitrile: Another indole derivative with similar biological activities.
1-Methyl-1H-indole-3-thiol: A structurally similar compound with potential biological activities.
Uniqueness
2-((1-Ethyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the thioacetonitrile moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for scientific research .
Properties
CAS No. |
61021-36-1 |
---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-14-9-12(15-8-7-13)10-5-3-4-6-11(10)14/h3-6,9H,2,8H2,1H3 |
InChI Key |
WUQQXGYSOGNLRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.